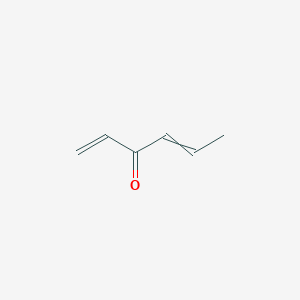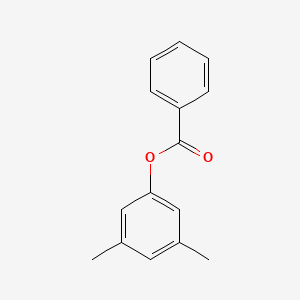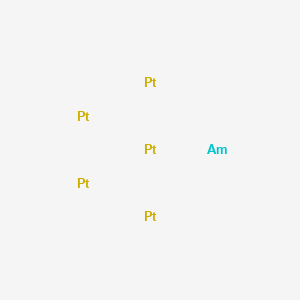
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an ethyl group at the 8th position, a hydroxy group at the 7th position, and a methyl group at the 4th position on the benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid. This reaction forms 7-hydroxy-4-methylcoumarin, which is then acetylated using acetic anhydride to produce 7-acetoxy-4-methylcoumarin. The final step involves heating this intermediate with anhydrous aluminum chloride, leading to molecular rearrangement and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans.
Applications De Recherche Scientifique
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 8th position.
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the hydroxy group at the 7th position.
3,4-Dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl and hydroxy groups.
Uniqueness
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
13830-65-4 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
8-ethyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-10(13)5-4-9-7(2)6-11(14)15-12(8)9/h4-6,13H,3H2,1-2H3 |
Clé InChI |
CFOQHSAGRMTFIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



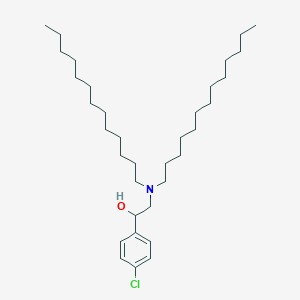

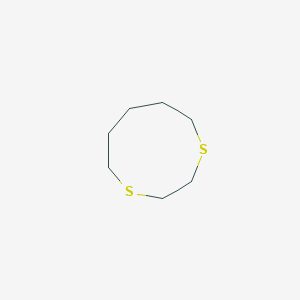

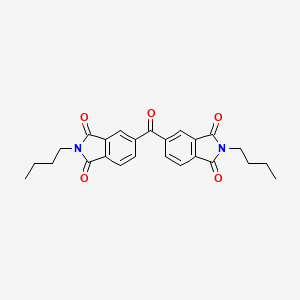
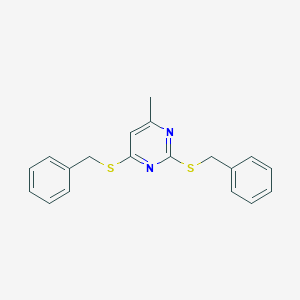

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
